molecular formula C8H17Cl2N3 B1379701 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1431966-81-2

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1379701
CAS No.: 1431966-81-2
M. Wt: 226.14 g/mol
InChI Key: VGFSOVHZNCYURS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its stability and solubility in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride typically involves the methylation of pyrazole. The process begins with the reaction of pyrazole with methylating agents like iodomethane or bromomethane to produce 3-methylpyrazole. This intermediate is then further methylated and reacted with ammonia to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride serves as an important intermediate for synthesizing more complex heterocyclic compounds. It is particularly useful in the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems, facilitating the development of novel chemical entities.

Biology and Medicine

This compound has garnered attention for its potential pharmacological applications:

  • Anticancer Activity: Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:
    CompoundCell LineIC50 Value (µM)
    3,5-Dimethyl derivativeMCF73.79
    Pyrazole derivativeA54926
    These results indicate significant potential for developing anticancer drugs targeting specific pathways in tumor cells.
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, potentially inhibiting cyclooxygenase enzymes and other mediators involved in inflammation.
  • Antimicrobial Evaluation: Recent studies have shown that derivatives can inhibit biofilm formation in pathogenic bacteria, suggesting applications in treating infections associated with biofilm-forming strains.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of agrochemicals and dyes due to its stability and reactivity. Its unique structural features allow it to serve as a valuable intermediate in producing various industrial chemicals.

Case Studies

Case Study 1: Anticancer Research
A research study focused on the anticancer properties of pyrazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against breast (MCF7) and lung (A549) cancer cell lines. The study highlighted the significance of structural modifications in enhancing cytotoxicity.

Case Study 2: Anti-inflammatory Mechanisms
Another investigation explored the anti-inflammatory properties of this compound, revealing that it effectively modulated key inflammatory pathways. The findings suggest that it could be developed into a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

  • 4-Amino-3,5-dimethylpyrazole
  • 3,5-Dimethyl-1H-pyrazol-4-amine
  • 3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Uniqueness: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the propyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research .

Biological Activity

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Structure and Synthesis

The molecular formula of this compound is C8H15N32HClC_8H_{15}N_3\cdot 2HCl, with a molecular weight of approximately 202.2 g/mol. The synthesis typically involves the methylation of pyrazole derivatives using reagents like iodomethane or bromomethane, followed by reactions with ammonia to yield the final product.

Chemical Reactions

This compound can undergo various chemical transformations including:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution : Nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Pharmacological Potential

Research indicates that this compound exhibits significant potential in several therapeutic areas:

Anticancer Activity

Several studies have highlighted its efficacy against various cancer cell lines:

  • Cytotoxicity Studies : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of pyrazole have been reported with IC50 values indicating potent activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines. Specific derivatives demonstrated IC50 values as low as 3.79μM3.79\mu M for MCF7 and 26μM26\mu M for A549 .
CompoundCell LineIC50 Value (µM)
3,5-Dimethyl derivativeMCF73.79
Pyrazole derivativeA54926

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts through modulation of inflammatory pathways, which may involve inhibition of cyclooxygenase enzymes or other inflammatory mediators .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens. Notably, it has been effective against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating strong activity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, acting as a ligand that can bind to metal ions or enzymes. This interaction modulates the activity of these targets, influencing cellular pathways relevant to cancer progression and inflammation .

Study on Anticancer Efficacy

A notable study explored the anticancer efficacy of various pyrazole derivatives including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against Hep-2 (laryngeal cancer) and P815 (mastocytoma) cell lines with IC50 values ranging from 3.25mg/mL3.25mg/mL to 17.82mg/mL17.82mg/mL .

Antimicrobial Evaluation

Another study focused on the antimicrobial evaluation of pyrazole derivatives, where 3,5-Dimethyl derivatives were found to inhibit biofilm formation in pathogenic isolates effectively. This suggests potential applications in treating infections associated with biofilm-forming bacteria .

Properties

IUPAC Name

3,5-dimethyl-1-propylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-4-5-11-7(3)8(9)6(2)10-11;;/h4-5,9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFSOVHZNCYURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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